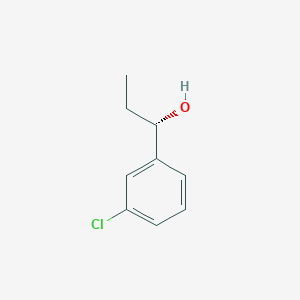

(1S)-1-(3-chlorophenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-(3-chlorophenyl)propan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound is part of the class of secondary alcohols and contains a chlorophenyl group, which contributes to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (3-chlorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

(1S)-1-(3-chlorophenyl)propan-1-ol: undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: (3-chlorophenyl)propan-1-one or (3-chlorophenyl)propanoic acid.

Reduction: (3-chlorophenyl)propane.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

(1S)-1-(3-chlorophenyl)propan-1-ol serves as a precursor in the synthesis of several important pharmaceutical compounds, including:

- Duloxetine : This compound is an antidepressant used for treating major depressive disorder and generalized anxiety disorder. The synthesis involves converting this compound into (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, which is a key intermediate in Duloxetine production .

| Compound | Role | Application |

|---|---|---|

| (1S)-3-methylamino-1-(2-thienyl)propan-1-ol | Intermediate | Antidepressant |

| Bupropion | Metabolite | Antidepressant |

Research indicates that this compound exhibits potential biological activities. Studies have explored its interactions with various biological targets, suggesting possible antimicrobial and anticancer properties.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds due to its functional groups, which allow for diverse chemical transformations:

- Reduction Reactions : It can be reduced to yield alcohols or amines.

- Substitution Reactions : The presence of chlorine and hydroxyl groups enables substitution reactions, leading to the formation of derivatives with varied biological activities .

| Reaction Type | Products |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | Alcohols, Amines |

| Substitution | Various derivatives |

Case Study 1: Synthesis of Duloxetine

A detailed study highlighted the enzymatic reduction of (1S)-3-chloro-1-(2-thienyl)propan-1-one to produce (1S)-3-methylamino-1-(2-thienyl)propan-1-ol using alcohol dehydrogenase from Thermoanaerobacter. This method demonstrated high enantiomeric purity and yield, making it a viable route for pharmaceutical production .

In vitro studies have shown that this compound interacts with specific enzymes and receptors, influencing cellular processes such as signal transduction. These findings suggest its potential as a lead compound for developing new therapeutic agents targeting various diseases.

作用機序

The mechanism by which (1S)-1-(3-chlorophenyl)propan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity to certain targets, influencing its biological activity.

類似化合物との比較

(1S)-1-(3-chlorophenyl)propan-1-ol: can be compared with other similar compounds such as:

(1S)-1-(4-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the para position.

(1S)-1-(3-bromophenyl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

(1S)-1-(3-chlorophenyl)butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

The uniqueness of This compound lies in its specific substitution pattern and the presence of the chiral center, which influences its chemical reactivity and biological activity.

生物活性

(1S)-1-(3-chlorophenyl)propan-1-ol, a chiral compound with the molecular formula C9H11ClO, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

- Molecular Weight: 172.63 g/mol

- CAS Number: 172748-80-0

- Structure: The compound features a propanol backbone with a chlorophenyl substituent, enhancing its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the chlorophenyl moiety enhances binding affinity due to increased lipophilicity. This interaction can influence several biochemical pathways, including:

- Enzyme Inhibition: Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like depression and anxiety by modulating neurotransmitter levels.

- Receptor Binding: The compound may act as a ligand for certain receptors, influencing physiological responses such as mood regulation and cognitive functions.

Enzyme Interaction Studies

Research has demonstrated that this compound interacts with various enzymes, which is critical for understanding its pharmacological potential. Key findings include:

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Aldose Reductase | Competitive inhibition | |

| Monoamine Oxidase | Modulation of activity |

These interactions suggest that this compound may play a role in drug metabolism and therapeutic efficacy.

Case Studies

Several studies have highlighted the biological implications of this compound:

-

Antidepressant Activity:

A study investigated the compound's effect on serotonin and norepinephrine reuptake in neuronal cultures, showing significant inhibition comparable to established antidepressants . -

Neuroprotective Effects:

Another research effort assessed the neuroprotective properties of this compound against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases . -

Metabolic Pathway Modulation:

The compound was evaluated for its ability to modulate metabolic pathways related to glucose homeostasis, suggesting implications for diabetes management.

Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceutical agents. Its unique structural properties make it a valuable building block for developing drugs targeting specific biochemical pathways.

Agrochemical Industry

The compound is also utilized in synthesizing agrochemicals that enhance crop resilience against pests and diseases, showcasing its versatility beyond pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1S)-1-(3-chlorophenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves enantioselective reduction of the corresponding ketone precursor (e.g., 3-chlorophenylpropan-1-one) using chiral catalysts like CBS (Corey-Bakshi-Shibata) or biocatalysts (e.g., ketoreductases). Solvent choice (e.g., THF or ethanol), temperature (0–25°C), and catalyst loading (5–10 mol%) critically affect enantiomeric excess (ee) and yield . For example, asymmetric transfer hydrogenation with Ru-(BINAP) complexes in isopropanol at 25°C achieves >90% ee . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR confirms the stereochemistry (e.g., δ 4.8–5.1 ppm for the hydroxyl-bearing chiral center) and aromatic proton splitting patterns (3-chlorophenyl group). 13C NMR identifies the quaternary carbon at ~70 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 186.0443 (C9H11ClO+) .

- Polarimetry : Specific rotation ([α]D20) distinguishes enantiomers; reported values range from +15° to +25° for the (1S) configuration .

Advanced Research Questions

Q. How can enantioselective synthesis be scaled without compromising stereochemical purity?

- Methodological Answer : Continuous-flow reactors improve scalability by maintaining precise temperature and mixing control. Immobilized chiral catalysts (e.g., silica-supported Ru-BINAP) enable reuse over 10 cycles with <5% ee loss. Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica Lipase B) selectively acetylates the undesired (R)-enantiomer, enhancing ee to >99% .

Q. What strategies address contradictory biological activity data in similar chlorophenyl-propanol derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs like (1S)-1-(4-chlorophenyl)propan-1-ol to isolate substituent effects. Computational docking (e.g., AutoDock Vina) identifies binding affinity variations at targets like GABA receptors .

- Assay Standardization : Use isogenic cell lines and consistent assay buffers (e.g., pH 7.4 PBS) to minimize variability. Replicate studies (n ≥ 3) with blinded analysis reduce bias .

Q. How can researchers design experiments to probe the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) at 37°C, NADPH regeneration system. LC-MS/MS quantifies parent compound depletion over 60 min; calculate half-life (t1/2) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. IC50 values <10 µM suggest significant interactions .

特性

IUPAC Name |

(1S)-1-(3-chlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYGJPRINQKIQF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。